molecular formula C9H18O B3421799 4-Isopropylcyclohexanol CAS No. 22900-08-9

4-Isopropylcyclohexanol

Cat. No.: B3421799
CAS No.: 22900-08-9
M. Wt: 142.24 g/mol
InChI Key: DKKRDMLKVSKFMJ-UHFFFAOYSA-N
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Description

4-Isopropylcyclohexanol is an organic compound with the molecular formula C9H18O. It is a cyclohexanol derivative where the hydroxyl group is attached to the fourth carbon of the cyclohexane ring, and an isopropyl group is attached to the same carbon. This compound exists as a mixture of cis- and trans-isomers and is known for its applications in the fragrance industry due to its pleasant odor.

Biochemical Analysis

Biochemical Properties

4-Isopropylcyclohexanol has been examined for its biotransformation using anthracnose fungi as biocatalysts . The compound interacts with these fungi, which reduce it to the corresponding cis- and trans-alcohols .

Molecular Mechanism

It is known that the compound is reduced to cis- and trans-alcohols by anthracnose fungi . This suggests that this compound may interact with enzymes or other biomolecules in these fungi to exert its effects.

Metabolic Pathways

It is known that the compound is reduced to cis- and trans-alcohols by anthracnose fungi , suggesting that it may interact with enzymes or cofactors in these organisms

Preparation Methods

Synthetic Routes and Reaction Conditions

    Hydrogenation of para-iso-Propyl phenol: This method involves the catalytic hydrogenation of para-iso-Propyl phenol to produce 4-Isopropylcyclohexanol.

    Electrolytic Reduction of Cryptone: Cryptone, which can be isolated from Eucalyptus oil fractions or certain Pine needle oils, undergoes electrolytic reduction to yield this compound.

Industrial Production Methods

The industrial production of this compound often employs continuous-flow biocatalytic processes. These processes utilize commercial alcohol dehydrogenases to achieve high conversions and diastereoisomeric excess values. The use of continuous-flow systems allows for efficient production with in-line enzymatic steps and work-up, ensuring high purity of the desired isomers .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 4-Isopropylcyclohexanol can undergo oxidation reactions to form 4-Isopropylcyclohexanone. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents and conditions used.

    Substitution: this compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Hydrochloric acid (HCl), sulfuric acid (H2SO4)

Major Products Formed

    Oxidation: 4-Isopropylcyclohexanone

    Reduction: Various cyclohexane derivatives

    Substitution: Halogenated cyclohexanols

Scientific Research Applications

4-Isopropylcyclohexanol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanol: A simple cyclohexane derivative with a hydroxyl group attached to one of the carbons.

    4-tert-Butylcyclohexanol: Similar to 4-Isopropylcyclohexanol but with a tert-butyl group instead of an isopropyl group.

    4-Isopropylcyclohexanone: The oxidized form of this compound.

Uniqueness

This compound is unique due to its specific isopropyl substitution on the cyclohexane ring, which imparts distinct chemical and physical properties. Its ability to inhibit multiple TRP channels and ANO1 channels makes it particularly valuable in analgesic research, setting it apart from other cyclohexanol derivatives .

Properties

IUPAC Name

4-propan-2-ylcyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O/c1-7(2)8-3-5-9(10)6-4-8/h7-10H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKKRDMLKVSKFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2047149
Record name 4-Isopropylcyclohexanol
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Molecular Weight

142.24 g/mol
Source PubChem
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CAS No.

4621-04-9, 15890-36-5, 22900-08-9
Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol
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Record name 4-Isopropylcyclohexanol, trans-
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Record name 4-Isopropylcyclohexanol, cis-
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Record name 4-ISOPROPYLCYCLOHEXANOL
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Record name Cyclohexanol, 4-(1-methylethyl)-
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Record name 4-Isopropylcyclohexanol
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Record name 4-isopropylcyclohexanol
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Record name rac-(1s,4s)-4-(propan-2-yl)cyclohexan-1-ol
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Record name 4-ISOPROPYLCYCLOHEXANOL, TRANS-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the cis isomer of 4-isopropylcyclohexanol in the fragrance industry?

A1: The cis isomer of this compound, also known as "Leather cyclohexanol", is a valuable fragrance compound. Interestingly, the cis isomer exhibits a more potent odor compared to its trans counterpart. [] This makes the stereoselective synthesis of the cis isomer a desirable goal in the fragrance industry.

Q2: How does supercritical carbon dioxide (scCO2) compare to traditional solvents in the production of this compound?

A2: Research indicates that using supercritical carbon dioxide (scCO2) as a solvent in the hydrogenation of 4-isopropylphenol to this compound offers advantages over traditional solvents like 2-propanol. [] Specifically, scCO2 leads to higher yields of the desired cis-4-isopropylcyclohexanol and suppresses the formation of the unwanted byproduct, isopropylcyclohexane. []

Q3: Are there any biological routes for the stereoselective synthesis of this compound?

A3: Yes, certain anthracnose fungi demonstrate the ability to reduce 4-isopropylcyclohexanone to its corresponding cis and trans alcohols with a preference for the trans isomer. [] For example, Colletotrichum lagenarium exhibited high stereoselectivity, yielding a cis:trans ratio of 1:11 for this compound after a 7-day incubation. [] This highlights the potential of biocatalytic approaches for producing specific isomers of this compound.

Q4: How does this compound interact with ion channels involved in pain sensation?

A4: Studies suggest that this compound exhibits analgesic effects by inhibiting the activities of specific ion channels. [, ] It appears to target both the transient receptor potential vanilloid 1 (TRPV1) and anoctamin 1 (ANO1) channels without activating them. [] This inhibition of TRPV1 and ANO1, which are involved in pain signaling, could explain the compound's potential as an analgesic, particularly for burning pain. [, ]

Q5: What are the metabolic pathways of isopropylcyclohexane in living organisms?

A5: Research in male Fischer 344 rats revealed that isopropylcyclohexane is metabolized into various compounds, including cis-4-isopropylcyclohexanol, trans-4-isopropylcyclohexanol, 2-cyclohexylpropanoic acid, 2-cyclohexyl-1,3-propanediol, and several hydroxylated derivatives. [] This metabolic process, particularly the oxidative metabolism at specific sites, might contribute to the compound's nephrotoxicity. []

Q6: Can you elaborate on the applications of this compound beyond its use as a fragrance?

A6: Although widely recognized for its fragrance applications, this compound's potential extends to other fields. It's being investigated for potential analgesic properties due to its interaction with pain-related ion channels. [, ] Further research is crucial to fully understand its therapeutic potential and safety profile.

Q7: What is the role of hydrochloric acid in the chemical synthesis of this compound?

A7: Hydrochloric acid functions as a catalyst modifier during the hydrogenation of 4-isopropylphenol to this compound. [] Its presence enhances the reaction rate of the consecutive hydrogenation of 4-isopropylcyclohexanone to cis-4-isopropylcyclohexanol, leading to a faster overall reaction and potentially impacting the isomeric ratio of the final product. []

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